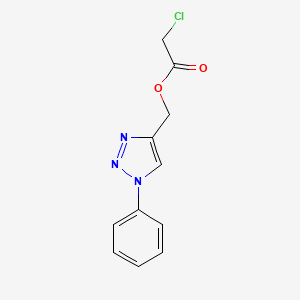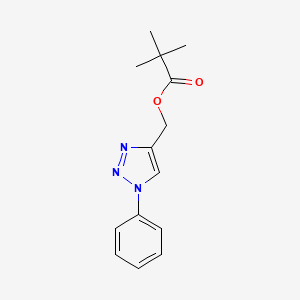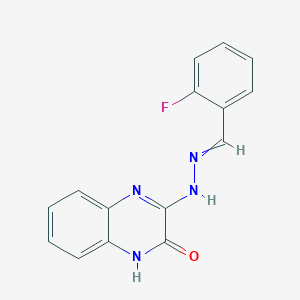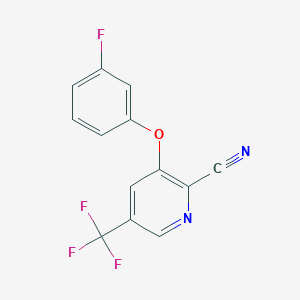![molecular formula C14H8F6N2O2 B3127937 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 338758-33-1](/img/structure/B3127937.png)
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Descripción general
Descripción
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is a chemical compound with a molecular formula of C16H8F6N2O2. It is commonly used in scientific research as a tool to study the biological processes of cells and tissues.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide involves the inhibition of certain enzymes and proteins, such as PKC and MAPK, by binding to their active sites and preventing their activation. This leads to the disruption of various cellular processes that are regulated by these enzymes and proteins, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide depend on the specific cellular processes that are affected by its inhibition of PKC and MAPK. Some of the reported effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways that are involved in cellular processes such as inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide in lab experiments is its specificity for certain enzymes and proteins, such as PKC and MAPK, which allows for the selective inhibition of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide in scientific research. Some of these include the development of more specific and potent inhibitors of PKC and MAPK, the exploration of its potential therapeutic applications in various diseases such as cancer and inflammation, and the investigation of its effects on other cellular processes and signaling pathways.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is widely used in scientific research as a tool to study the biological processes of cells and tissues. It is commonly used as a pharmacological inhibitor of certain enzymes and proteins, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O2/c15-13(16,17)7-2-1-3-9(4-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWJFBNMSBPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150352 | |
| Record name | 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
CAS RN |
338758-33-1 | |
| Record name | 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338758-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)

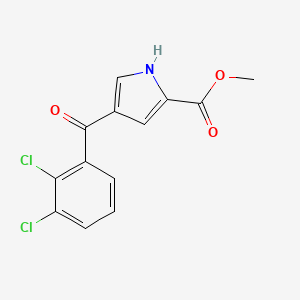

![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)
![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
